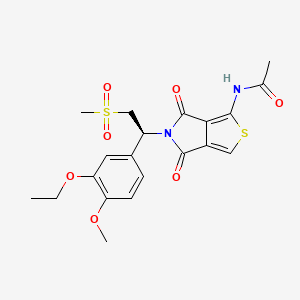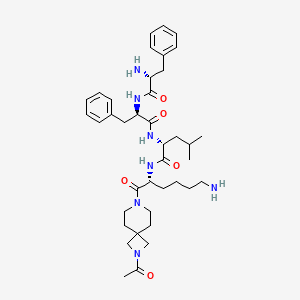
Mufemilast
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Mufemilast involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving the formation of a thieno[3,4-c]pyrrole ring system.
Functional group introduction: Various functional groups, such as ethoxy, methoxy, and sulfonyl groups, are introduced to the core structure through reactions like alkylation, sulfonylation, and acylation.
Chemical Reactions Analysis
Mufemilast undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced at various functional groups, such as the carbonyl groups, to form alcohols and other reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Mechanism of Action
Mufemilast exerts its effects by inhibiting the enzyme phosphodiesterase 4 (PDE4), which plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) within cells. By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to increased levels of this second messenger. Elevated cAMP levels result in the suppression of pro-inflammatory cytokine production and the modulation of immune responses, thereby reducing inflammation and alleviating symptoms associated with psoriasis .
Comparison with Similar Compounds
Mufemilast can be compared with other PDE4 inhibitors, such as apremilast, roflumilast, and crisaborole. These compounds share a similar mechanism of action but differ in their chemical structures and specific applications:
Apremilast: Another PDE4 inhibitor used for the treatment of psoriasis and psoriatic arthritis.
Roflumilast: A PDE4 inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD).
Crisaborole: A topical PDE4 inhibitor used for the treatment of atopic dermatitis.
This compound is unique in its specific application for psoriasis and its potential for development into a commercially available drug for this condition .
Properties
CAS No. |
1255909-03-5 |
|---|---|
Molecular Formula |
C20H22N2O7S2 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
N-[5-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4,6-dioxothieno[3,4-c]pyrrol-3-yl]acetamide |
InChI |
InChI=1S/C20H22N2O7S2/c1-5-29-16-8-12(6-7-15(16)28-3)14(10-31(4,26)27)22-19(24)13-9-30-18(21-11(2)23)17(13)20(22)25/h6-9,14H,5,10H2,1-4H3,(H,21,23)/t14-/m1/s1 |
InChI Key |
PRSNGWLHNWGOKD-CQSZACIVSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=CSC(=C3C2=O)NC(=O)C)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=CSC(=C3C2=O)NC(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-amino-4-[[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]-4-oxobutanoic acid;hydrochloride](/img/structure/B10860320.png)













